3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride 3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13541465
InChI: InChI=1S/C15H22N2.ClH/c1-14-13-17(12-10-16-14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+;
SMILES: CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride

CAS No.:

Cat. No.: VC13541465

Molecular Formula: C15H23ClN2

Molecular Weight: 266.81 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-((E)-4-phenyl-but-3-enyl)-piperazine hydrochloride -

Specification

Molecular Formula C15H23ClN2
Molecular Weight 266.81 g/mol
IUPAC Name 3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride
Standard InChI InChI=1S/C15H22N2.ClH/c1-14-13-17(12-10-16-14)11-6-5-9-15-7-3-2-4-8-15;/h2-5,7-9,14,16H,6,10-13H2,1H3;1H/b9-5+;
Standard InChI Key ZTEJVBMMHCPCIK-SZKNIZGXSA-N
Isomeric SMILES CC1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl
SMILES CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl
Canonical SMILES CC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

The compound’s IUPAC name, 3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine hydrochloride, reflects its stereospecific (E)-configured double bond and N-methylated piperazine backbone. Its isomeric SMILES string (CC1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl) confirms the trans arrangement of the phenyl-but-3-enyl side chain. X-ray crystallography or NMR data are absent in public records, but computational models suggest that the (E)-configuration minimizes steric hindrance between the phenyl group and piperazine ring, stabilizing the molecule.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₃ClN₂
Molecular Weight266.81 g/mol
IUPAC Name3-methyl-1-[(E)-4-phenylbut-3-enyl]piperazine hydrochloride
Canonical SMILESCC1CN(CCN1)CCC=CC2=CC=CC=C2.Cl
PubChem CID66570065

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves reacting 3-methylpiperazine with (E)-4-phenyl-but-3-enyl chloride under inert conditions. Stoichiometric ratios (1:1.2 for piperazine:chloride) and temperatures of 40–60°C optimize yield (∼75–85%) while minimizing byproducts like N,N-di-substituted derivatives. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their low nucleophilicity, ensuring selective alkylation at the piperazine nitrogen.

Industrial Scalability

Batch reactors dominate industrial production, though continuous flow systems are emerging for enhanced reproducibility. A patent by details analogous piperazine synthesis using palladium-catalyzed hydrogenation (80–100 psi H₂) for deprotection steps, which could be adapted for this compound. Critical challenges include preventing isomerization of the (E)-double bond during high-temperature steps and eliminating residual solvents like DMF, which require stringent post-synthesis purification .

Chemical Reactivity and Derivitization

Nucleophilic and Electrophilic Reactions

The secondary amine in the piperazine ring undergoes acylation (e.g., with acetyl chloride) and alkylation (e.g., methyl iodide), enabling side-chain modifications. The styryl group participates in Michael additions and Diels-Alder reactions, expanding its utility in creating polycyclic frameworks. For instance, cyclopropanation of the double bond yields strained derivatives with potential bioactivity.

Stability and Degradation

Under acidic conditions (pH < 3), the hydrochloride salt dissociates, freeing the piperazine base, which is susceptible to oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over six months when stored in amber glass under nitrogen.

Research Frontiers and Challenges

Enantioselective Synthesis

The compound’s chiral centers (C3 of piperazine and C4 of the styryl chain) remain unexplored. As seen in , enantioselective D3 antagonists show 10–100× selectivity over D2 receptors, advocating for chiral resolution studies to unlock novel therapeutics.

Targeted Drug Delivery

Functionalizing the styryl group with PEG linkers or antibody conjugates could enhance tumor-specific uptake, leveraging the compound’s inherent lipophilicity for oncology applications.

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